molecular formula C10H12N2O B1331524 1-Acetyl-5-aminoindoline CAS No. 4993-96-8

1-Acetyl-5-aminoindoline

Cat. No.: B1331524
CAS No.: 4993-96-8
M. Wt: 176.21 g/mol
InChI Key: WSDUFDGEYKOQRT-UHFFFAOYSA-N
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Description

1-Acetyl-5-aminoindoline (AI) is an organic compound that is derived from the amino acid tryptophan. It is a versatile compound with a wide range of applications in scientific research, including as a substrate for enzymatic reactions, as a fluorescent probe, and as a drug target. AI has been studied extensively in the past few decades, and its potential in various areas of research is still being explored.

Scientific Research Applications

Synthesis of Tryptamine Analogs

1-Acetyl-5-aminoindoline plays a role in the synthesis of tryptamine analogs. The process involves diazotization of this compound, followed by reactions leading to the creation of tryptamines, which have significance in medicinal chemistry (Kadzhrishvili et al., 1994).

Antineoplastic Agent Development

In the context of cancer research, derivatives of compounds related to this compound, such as 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone, have shown potential as antineoplastic agents. These derivatives are explored for their capacity to inhibit critical enzymes in cancer cell proliferation, making them significant in the development of cancer therapeutics (Agrawal et al., 1977).

Analytical Applications in Amino Acids

This compound derivatives, particularly in the form of N-acetylated amino acid derivatives, are used in analytical chemistry. They play a role in the separation and detection of amino acids, which is crucial in various biochemical and pharmacological research areas (Yuan & Pietrzyk, 1991).

Enzymatic Synthesis and Inhibition Studies

Various derivatives and compounds related to this compound are investigated for their role in enzymatic reactions. These studies include the synthesis of specific compounds through enzymatic processes and the investigation of these compounds as inhibitors of certain enzymes, relevant in medical and biological research (Gao et al., 2006).

Role in Neurotransmitter Studies

Compounds related to this compound are used in studies exploring neurotransmitter functions, particularlyacetylcholine receptors and their mechanisms. These studies contribute to a better understanding of neurotransmission and can lead to advancements in treating neurological disorders (Raftery et al., 1980).

Safety and Hazards

The safety information for 1-Acetyl-5-aminoindoline includes several hazard statements: H302, H312, H319, and H335 . Precautionary statements include P261, P271, and P280 . Please refer to the MSDS for more detailed safety information .

Properties

IUPAC Name

1-(5-amino-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDUFDGEYKOQRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303430
Record name 1-Acetyl-5-aminoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4993-96-8
Record name 4993-96-8
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Record name 1-Acetyl-5-aminoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-amino-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Synthesis routes and methods I

Procedure details

Palladium on carbon (10%, 1.110 g) is added to a mixture of N-acetyl-5-nitro indoline (II, EXAMPLE 1, 5.00 g) in ethyl acetate (freshly opened bottle, about 500 ml). The mixture is stirred under 1 atm of hydrogen (balloon) for 39 hr then filtered and the palladium on carbon is washed with methanol/ethyl acetate (20/80). The filtrate is concentrated under reduced pressure to give the title compound, mp 183°-185°; NMR (CDCl3, 300 MHz) 8.01, 6.53, 6.50, 3.98, 3.56, 3.04 and 2.17 δ; CMR (CDCl3, 75.47 MHz) 23.86, 28.05, 48.71, 111.55, 113.73, 117.66, 132.8, 135.6, 149.1 and 168.1 δ; IR (CHCl3) 3000, 1640, 1600, 1490, 1410, 1330 and 1300 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.11 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The solution of 1-acetyl-5-nitroindoline (1.0 g, 4.85 mmol) in ethanol-THF (100 mL: 30 mL) was hydrogenated over 5% Pd/C (600 mg) at atmosphere pressure for 2 h, filtered through Celite and concentrated in vacuo to give a white solid which was recrystallized from ethanol. White crystalline solid (580 mg, 68%) was obtained. Mp 185-186.5° C. (lit 184-185° C., [21]); 1H NMR (270 MHz, DMSO): δ 7.73 (1H, d, J=8.6 Hz, ArH), 6.45 (1H, s broad, w1/2=1.8 Hz, ArH), 6.33 (1H, dd, J=8.6, 1.8 Hz, ArH), 4.82 (2H, s, NH2), 3.97 (2H, t, J=8.4 Hz, CH2), 2.99 (2H, t, J=8.4 Hz, CH2), 2.07 (3H, s, CH3); APCI-MS 175 (M−H+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
ethanol THF
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step One
Name
Yield
68%

Synthesis routes and methods III

Procedure details

The solution of 1-acetyl-5-nitroindoline (1.0 g, 4.85 mmol) in ethanol-THF (100 mL: 30 mL) was hydrogenated over 5% Pd/C (600 mg) at atmosphere pressure for 2 h, filtered through Celite and concentrated in vacuo to give a white solid which was recrystalllized from ethanol. White crystalline solid (580 mg, 68%) was obtained. Mp 185-186.5° C. (lit 184-185° C., [21]); 1H NMR (270 MHz, DMSO): δ 7.73 (1H, d, J=8.6 Hz, ArH), 6.45 (1H, s broad, w1/2=1.8 Hz, ArH), 6.33 (1H, dd, J=8.6, 1.8 Hz, ArH), 4.82 (2H, s, NH2), 3.97 (2H, t, J=8.4 Hz, CH2), 2.99 (2H, t, J=8.4 Hz, CH2), 2.07 (3H, s, CH3); APCI-MS 175 (M−H+).
Quantity
1 g
Type
reactant
Reaction Step One
Name
ethanol THF
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: [] The study demonstrated that polar aprotic solvents, such as dimethylformamide (DMF) and dimethylsulfoxide (DMSO), resulted in significantly higher yields compared to protic solvents like ethanol. This is likely due to the ability of polar aprotic solvents to better solvate the charged intermediates involved in the cycloaddition reaction mechanism, thereby promoting product formation.

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